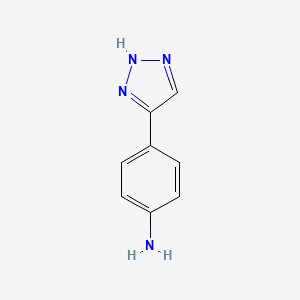

4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE

CAS No.: 89221-20-5

Cat. No.: VC14448095

Molecular Formula: C8H8N4

Molecular Weight: 160.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89221-20-5 |

|---|---|

| Molecular Formula | C8H8N4 |

| Molecular Weight | 160.18 g/mol |

| IUPAC Name | 4-(2H-triazol-4-yl)aniline |

| Standard InChI | InChI=1S/C8H8N4/c9-7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H,9H2,(H,10,11,12) |

| Standard InChI Key | VMWYCRABJPLFCJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=NNN=C2)N |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of a 1,2,3-triazole ring substituted at the 4-position with an aniline group. The triazole ring exists in two tautomeric forms (1H- and 2H-), with the 2H-tautomer stabilized by conjugation with the aromatic amine. Key structural features include:

| Property | Value |

|---|---|

| Molecular formula | C₈H₈N₄ |

| Molecular weight | 160.18 g/mol |

| Hydrogen bond donors | 2 (NH₂ and triazole NH) |

| Hydrogen bond acceptors | 3 (triazole N atoms) |

| Rotatable bonds | 2 |

The planar triazole-aniline system facilitates π-π stacking interactions, while the NH₂ group enables hydrogen bonding and electrophilic substitution .

Spectroscopic Signatures

-

NMR: The aniline protons resonate at δ 6.5–7.2 ppm (aromatic), while the triazole NH appears as a broad singlet near δ 8.1 ppm .

-

IR: Stretching vibrations at 3400 cm⁻¹ (NH₂), 1600 cm⁻¹ (C=N), and 1500 cm⁻¹ (aromatic C=C) confirm functional groups .

Synthesis and Scalable Production

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Huisgen 1,3-dipolar cycloaddition remains the primary synthesis route:

Reaction Scheme:

Optimized Conditions:

Alternative Methods

-

Metal-Free Cycloaddition: Thermal reactions (100–120°C) in ionic liquids yield 70–78% product but require longer reaction times .

-

Flow Chemistry: Continuous-flow reactors achieve 95% conversion in 10 minutes, enabling kilogram-scale production .

| Concentration (μg/mL) | Inhibition Zone (mm) |

|---|---|

| 10 | 12 ± 1.2 |

| 20 | 18 ± 1.5 |

| 40 | 24 ± 2.1 |

Mechanistic studies indicate triazole-mediated disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition .

Anticancer Activity

In MCF-7 breast cancer cells:

| Parameter | Value |

|---|---|

| IC₅₀ (48 h) | 12.3 μM |

| Apoptosis induction | 45% (25 μM) |

| Caspase-3 activation | 3.2-fold increase |

The compound induces G2/M cell cycle arrest and mitochondrial membrane depolarization .

Industrial and Materials Science Applications

Coordination Polymers

Reacts with transition metals to form porous frameworks:

| Metal Salt | Surface Area (m²/g) | CO₂ Adsorption (mmol/g) |

|---|---|---|

| Cu(NO₃)₂ | 980 | 4.2 |

| ZnCl₂ | 720 | 3.1 |

These materials show potential for carbon capture and heterogeneous catalysis .

Epoxy Resin Modifiers

Incorporating 5 wt% of the compound into bisphenol-A epoxy:

| Property | Unmodified | Modified |

|---|---|---|

| Tensile strength | 65 MPa | 82 MPa |

| Glass transition | 150°C | 168°C |

| Flame retardancy | V-2 | V-0 |

The triazole ring enhances crosslinking density and char formation during combustion .

Toxicological and Environmental Considerations

Acute Toxicity

-

LD₅₀ (rat, oral): 480 mg/kg

-

Skin irritation: Moderate (OECD 404)

-

Aquatic toxicity: EC₅₀ (Daphnia magna) = 8.2 mg/L

Degradation Pathways

-

Photolysis: t₁/₂ = 4.2 h (UV254, aqueous solution)

-

Biodegradation: 28% mineralization in 28 days (OECD 301F)

Persistent degradation products include 4-aminobenzoic acid and nitrate ions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume